molecular formula C24H17F3N2O3 B2361418 2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-33-9

2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2361418
CAS No.: 1005271-33-9
M. Wt: 438.406
InChI Key: MPNFCRMMSSJXAV-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core. This structure incorporates three phenyl substituents: two at positions 2 and 3 of the pyrrolo ring and a 4-(trifluoromethyl)phenyl group at position 3.

Crystallographic characterization of structurally related compounds (e.g., isoxazole-thiazole hybrids) often employs single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement and ORTEP-3 for graphical representation . These methods confirm planar molecular conformations, except for substituents oriented perpendicularly to the core structure .

Properties

IUPAC Name

2,3-diphenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3/c25-24(26,27)16-11-13-17(14-12-16)28-22(30)19-20(15-7-3-1-4-8-15)29(32-21(19)23(28)31)18-9-5-2-6-10-18/h1-14,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFCRMMSSJXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (CAS Number: 1005271-33-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H17_{17}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 438.4 g/mol
  • CAS Number : 1005271-33-9

Biological Activity Overview

Research has indicated that compounds similar to 2,3-diphenyl derivatives often exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising areas:

  • Anticancer Activity
    • Preliminary studies indicate that pyrrolo[3,4-d]isoxazole derivatives may inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and survival.
  • Anti-inflammatory Effects
    • Compounds in the pyrrolo[3,4-d]isoxazole class have demonstrated the ability to reduce inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties
    • There is evidence suggesting that derivatives of this compound may possess antimicrobial activity against various bacterial strains. This effect is typically assessed through minimum inhibitory concentration (MIC) assays.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]isoxazole derivatives for their ability to inhibit cancer cell growth. The lead compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50_{50} value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory diseases, researchers tested the anti-inflammatory effects of pyrrolo[3,4-d]isoxazole derivatives in a murine model of arthritis. The compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. Cytokine profiling indicated decreased levels of TNF-α and IL-6 in treated animals .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various pyrrolo[3,4-d]isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that one derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces paw swelling in arthritis model
AntimicrobialActive against S. aureus and E. coli

Comparison with Similar Compounds

Key Differences and Implications:

The furyl group in the third analog introduces conjugation effects, altering π-electron distribution .

Molecular Weight and Solubility :

  • Higher molecular weight (488.44 g/mol) of the target compound suggests reduced solubility in polar solvents compared to the furyl-substituted analog (393.41 g/mol) .

Biological Activity :

  • Trifluoromethyl and pyridinyl groups (as in CAS 317821-85-5) are common in agrochemicals and pharmaceuticals due to their metabolic stability . The absence of such groups in the furyl-substituted analog may limit its pesticidal utility .

Preparation Methods

Reaction Mechanism

  • Radical Initiation : TBN generates nitroxyl radicals via thermal decomposition, abstracting hydrogen from the methyl ketone to form a ketyl radical.
  • Cycloaddition : The ketyl radical couples with maleimide, followed by intramolecular cyclization to form the isoxazoline intermediate.
  • Oxidation : Air oxidation converts the isoxazoline to the isoxazole ring, completing the bicyclic structure.

Optimization

  • Solvent : Acetonitrile enhances radical stability and reaction efficiency.
  • Temperature : 80°C balances radical generation and cycloaddition kinetics.
  • Yield : 65–72% after purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5).

Copper-Catalyzed Triple Cascade Catalysis

A stereoselective route employs copper(I) iodide to orchestrate a three-step cascade: (1) alkyne oxidation, (2) nitrile oxide formation, and (3) 1,3-dipolar cycloaddition. This method achieves trans-selectivity in the bicyclic core, critical for the compound’s conformational stability.

Procedure

  • Substrate Preparation :
    • Dipolarophile : N-Phenylmaleimide.
    • Nitrile Oxide Precursor : 4-(Trifluoromethyl)benzaldehyde oxime.
  • Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and molecular oxygen in dichloromethane.
  • Reaction Conditions : 50°C for 12 hours under an oxygen atmosphere.

Key Outcomes

  • Diastereomeric Ratio (dr) : >20:1 trans:cis.
  • Purification : Column chromatography (ethyl acetate/petroleum ether, 1:5) yields 54–61%.

For late-stage introduction of the 4-(trifluoromethyl)phenyl group, a Suzuki-Miyaura coupling is employed. This method modifies preformed pyrrolo-isoxazole intermediates bearing a bromine atom at position 5.

Steps

  • Bromination : Treat 5-bromo-pyrrolo-isoxazole with N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours).
  • Cross-Coupling : React with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (80°C, 24 hours).

Yield and Purity

  • Isolated Yield : 68%.
  • Purity : >95% (HPLC), confirmed by ¹⁹F NMR.

Comparative Analysis of Methods

Parameter Radical Method Copper Catalysis Post-Functionalization
Yield (%) 65–72 54–61 68
Diastereoselectivity Moderate High (dr >20:1) N/A
Reaction Time (hours) 6–8 12 24
Scalability Excellent Moderate Low
Catalyst Cost None Moderate High (Pd-based)

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.34–7.21 (m, aromatic H), 6.76 (d, J = 16.0 Hz, vinyl H), 5.03 (d, J = 7.4 Hz, bridgehead H).
  • ¹³C NMR : 159.5 (C=O), 138.5 (CF₃-C), 126.0 (isoxazole C).
  • HRMS : m/z 438.41 [M+H]⁺, matching C₂₄H₁₇F₃N₂O₃.

X-ray Crystallography

Single-crystal analysis confirms the trans-fused bicyclic structure and the (3S,3aS,6aR) configuration.

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